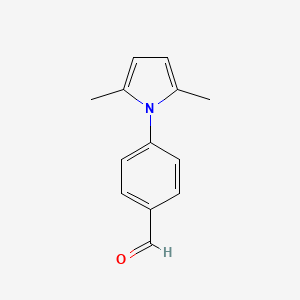

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCOWZETDGUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377493 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95337-70-5 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95337-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of the novel compound 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. Due to the limited availability of direct experimental spectra in published literature, this guide presents a combination of a detailed, established synthetic protocol and predicted spectroscopic data based on the analysis of closely related analogues. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar molecules.

Synthesis of this compound

The synthesis of this compound is readily achieved via the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-aminobenzaldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the synthesis of the title compound.

Materials:

-

4-Aminobenzaldehyde

-

Acetonylacetone (Hexane-2,5-dione)

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Deionized Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) in ethanol.

-

To this solution, add acetonylacetone (1.0 eq) followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, including N-aryl-2,5-dimethylpyrroles and various substituted benzaldehydes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 8.0 | d | 2H | Aromatic protons (ortho to CHO) |

| ~7.4 - 7.5 | d | 2H | Aromatic protons (ortho to pyrrole) |

| ~5.9 - 6.0 | s | 2H | Pyrrole protons (C3-H, C4-H) |

| ~2.1 - 2.2 | s | 6H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~145 | Aromatic carbon (ipso-pyrrole) |

| ~136 | Aromatic carbon (ipso-CHO) |

| ~131 | Aromatic carbons (ortho to CHO) |

| ~129 | Pyrrole carbons (C2, C5) |

| ~125 | Aromatic carbons (ortho to pyrrole) |

| ~107 | Pyrrole carbons (C3, C4) |

| ~13 | Methyl carbons (-CH₃) |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700-1680 | Strong | Aldehyde C=O stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1400-1350 | Medium | C-H bend (methyl groups) |

| ~1300-1200 | Medium | C-N stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 199 | High | Molecular ion [M]⁺ |

| 198 | High | [M-H]⁺ |

| 170 | Medium | [M-CHO]⁺ |

| 154 | Medium | [M-CHO-CH₃]⁺ |

| 94 | Medium | [C₆H₅N]⁺ (Pyrrole fragment) |

| 77 | Low | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols for Spectroscopic Analysis

The following are detailed protocols for the acquisition of NMR, IR, and MS data.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

500 MHz NMR Spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

Acquisition Parameters for ¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of the purified solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct insertion probe or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Speed: 1 scan/s

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The detailed protocols are intended to enable researchers to synthesize and characterize this compound, facilitating further investigation into its potential applications.

physical and chemical properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and known biological context to serve as a valuable resource for researchers and developers in the field.

Core Compound Information

| Property | Value | Source |

| CAS Number | 95337-70-5 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [2] |

| Purity | 95% - 99% (commercially available) | [1][2] |

Physical and Chemical Properties

Spectroscopic Data:

Although the direct experimental spectra for this compound were not found, 1H and 13C NMR data for closely related derivatives have been reported and are valuable for spectral comparison and structural confirmation.

¹H NMR of a Derivative (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide in CDCl₃): [3]

-

10.14 ppm (d, 1H, J = 8.2 Hz, CONH)

-

9.70 ppm (d, 1H, J = 8.2 Hz, NHCO)

-

7.90-7.88 ppm (d, 2H, bridging phenyl-C₃, C₅-H)

-

7.29-7.17 ppm (m, 7H, bridging phenyl-C₂, C₆-H, phenyl-C₂, C₃, C₄, C₅, C₆-H)

-

5.89 ppm (s, 2H, pyrrole-C₃, C₄-H)

-

3.65 ppm (s, 2H, CH₂)

-

2.03 ppm (s, 6H, 2CH₃)

¹³C NMR of a Derivative (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide): [5]

-

169.30 and 164.21 ppm (two carbonyl groups)

-

106.58 to 133.94 ppm (pyrrole and phenyl carbons)

Synthesis and Experimental Protocols

The primary synthetic route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8] In the case of this compound, this involves the reaction of 4-aminobenzaldehyde with hexane-2,5-dione (acetonylacetone).

Logical Workflow for Paal-Knorr Synthesis:

Caption: Paal-Knorr synthesis workflow.

Detailed Experimental Protocol (Adapted from a similar synthesis): [9]

Materials:

-

4-Aminobenzaldehyde

-

Hexane-2,5-dione (acetonylacetone)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Concentrated Hydrochloric Acid (as catalyst, if needed)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Solvents for recrystallization or column chromatography (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Addition of Reagents: Add hexane-2,5-dione (1 equivalent) to the solution. If an acid catalyst is used, add a catalytic amount (e.g., a few drops of concentrated HCl).

-

Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow:

Caption: Post-synthesis characterization workflow.

Biological Activity and Potential Applications

While direct studies on the biological signaling pathways of this compound are limited, research on its derivatives has revealed significant biological potential, primarily in the realm of antimicrobial and anticancer activities.

A series of hydrazide analogs derived from this compound have demonstrated promising in vitro antibacterial, antifungal, and antitubercular activities.[10] Several of these derivatives exhibited good antitubercular activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10]

Furthermore, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), was identified as a compound that can stimulate monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells.[11] This finding suggests that this class of compounds may have applications in bioprocessing and the manufacturing of therapeutic proteins.

The general structure of a pyrrole ring linked to other aromatic systems is a common motif in molecules with diverse biological activities, and further investigation into the specific mechanisms of action of this compound and its derivatives is warranted.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated potential for the development of novel therapeutic agents. The Paal-Knorr synthesis provides a reliable method for its preparation. While comprehensive data on its physical properties and direct biological interactions are still emerging, the significant bioactivity of its derivatives underscores the importance of this compound as a scaffold in drug discovery and development. Further research is encouraged to fully elucidate its physicochemical characteristics, biological targets, and potential therapeutic applications.

References

- 1. This compound, CasNo.95337-70-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

CAS number 95337-70-5 properties and suppliers

An In-depth Technical Guide to CAS Number 95337-70-5: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical compound with CAS number 95337-70-5, identified as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a proposed synthesis protocol, and its potential applications as a chemical intermediate in the development of therapeutic agents.

Chemical Properties and Data

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is a substituted aromatic aldehyde containing a dimethylpyrrole moiety. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95337-70-5 | |

| Chemical Name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde | |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | |

| Melting Point | 82-85°C | |

| Boiling Point | 340.6°C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Purity | Typically ≥99% | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Storage | Store at room temperature in a cool, dry place | [1] |

Synthesis Protocol

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde can be achieved via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone) with a primary amine (p-aminobenzaldehyde).[3][4]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

p-Aminobenzaldehyde

-

Acetonylacetone (2,5-hexanedione)

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add acetonylacetone (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde.

-

Dry the purified product under vacuum.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS:~9.9-10.0 (s, 1H, -CHO)~7.9-8.0 (d, 2H, Ar-H ortho to CHO)~7.4-7.5 (d, 2H, Ar-H meta to CHO)~5.9-6.0 (s, 2H, pyrrole C-H)~2.0-2.1 (s, 6H, -CH₃) |

| ¹³C NMR | Chemical shifts (δ) in ppm:~191 (-CHO)~140-142 (Ar-C attached to pyrrole)~135-137 (Ar-C attached to CHO)~130-132 (Ar-C ortho to CHO)~128-130 (pyrrole C-C)~122-124 (Ar-C meta to CHO)~107-109 (pyrrole C-H)~13-15 (-CH₃) |

| IR | Characteristic absorption bands (cm⁻¹):~2920 (C-H stretch, aliphatic)~2820, 2720 (C-H stretch, aldehyde)~1700 (C=O stretch, aldehyde)~1600, 1580 (C=C stretch, aromatic)~1380 (C-H bend, methyl) |

| Mass Spec. | Expected m/z values:199.10 [M]⁺198.09 [M-H]⁺170.09 [M-CHO]⁺ |

Biological Significance and Potential Applications

While direct biological activity data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is limited, its derivatives have shown significant potential in medicinal chemistry. Research has demonstrated that compounds synthesized from this core structure exhibit promising antibacterial and antitubercular activities.[5][6]

These derivatives have been investigated as inhibitors of key bacterial enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival.[5] The 2,5-dimethylpyrrole moiety is recognized as an important pharmacophore in the development of various therapeutic agents.[5]

Suppliers

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is available from various chemical suppliers, including:

Conclusion

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde (CAS 95337-70-5) serves as a valuable building block in medicinal chemistry, particularly for the synthesis of novel antibacterial and antitubercular agents. This guide provides essential data and a foundational synthesis protocol to aid researchers in their exploration of this and related compounds for potential therapeutic applications. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZALDEHYDE, CasNo.95337-70-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. 4-(2,5-DiMethyl-1H-pyrrol-1-yl)benzenecarbaldehyde factory price, CasNo.95337-70-5 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde, a valuable substituted pyrrole in chemical research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction mechanism, experimental protocols, and relevant data.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and widely utilized method for the construction of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral to mildly acidic conditions.[3] Its enduring utility in organic synthesis is attributed to its operational simplicity, the accessibility of starting materials, and generally good reaction yields. The synthesis of this compound employs 2,5-hexanedione as the 1,4-dicarbonyl component and 4-aminobenzaldehyde as the primary amine.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established pathway that proceeds through several key steps. The reaction is typically acid-catalyzed, which facilitates the nucleophilic attack and subsequent dehydration steps.[2][4]

The accepted mechanism involves the following stages:

-

Hemiaminal Formation: The synthesis is initiated by the nucleophilic attack of the primary amine (4-aminobenzaldehyde) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), which is often protonated under acidic conditions. This step forms a hemiaminal intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the hemiaminal onto the second carbonyl group leads to the formation of a five-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes a two-step dehydration process, losing two molecules of water to form the stable, aromatic pyrrole ring.[2]

The cyclization step is often considered the rate-determining step of the reaction.[5]

A simplified representation of the Paal-Knorr synthesis mechanism.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, a reliable procedure can be constructed based on established methodologies for similar N-substituted pyrroles. The following protocol is a representative example.

Materials:

-

4-Aminobenzaldehyde

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 equivalent) in glacial acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

Quantitative data for the synthesis of the target molecule is sparse in the literature. However, data from analogous Paal-Knorr syntheses of N-aryl pyrroles can provide valuable insights into the expected yields and reaction conditions.

Table 1: Representative Data for the Paal-Knorr Synthesis of N-Aryl Pyrroles

| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | None | Water | 100 | 2 | 95 | [6] |

| 2 | Aniline | Acetic Acid | Acetic Acid | Reflux | 0.5 | 85 | [6] |

| 3 | 4-Methoxyaniline | None | Water | 100 | 2 | 96 | [6] |

| 4 | 4-Nitroaniline | Acetic Acid | Acetic Acid | Reflux | 3 | 78 | [6] |

Characterization Data of Starting Materials and Product:

4-Aminobenzaldehyde:

-

Appearance: Yellow crystalline solid

-

Molecular Formula: C₇H₇NO

-

Molecular Weight: 121.14 g/mol [7]

-

¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 7.70 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.15 (br s, 2H, NH₂)[8]

2,5-Hexanedione:

-

Appearance: Colorless to yellowish liquid

-

Molecular Formula: C₆H₁₀O₂

-

Molecular Weight: 114.14 g/mol [9]

-

¹H NMR (CDCl₃): δ 2.75 (s, 4H, CH₂CH₂), 2.18 (s, 6H, CH₃)[10][11]

This compound (Predicted and Literature-derived Data):

-

Appearance: Off-white to yellow solid

-

Molecular Formula: C₁₃H₁₃NO

-

Molecular Weight: 199.25 g/mol

-

¹H NMR (CDCl₃, predicted): δ 10.0 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.90 (s, 2H, pyrrole-H), 2.10 (s, 6H, CH₃)[12][13]

-

¹³C NMR (CDCl₃, predicted): δ 191.0 (CHO), 145.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (pyrrole-C), 125.0 (Ar-CH), 107.0 (pyrrole-CH), 13.0 (CH₃)[12][13]

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Logical flow of the Paal-Knorr reaction mechanism.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for the preparation of N-substituted pyrroles such as this compound. This guide provides a detailed overview of the reaction mechanism and a plausible experimental protocol, along with relevant data for researchers in the field. The versatility of the Paal-Knorr reaction allows for modifications to the reaction conditions, which can be optimized to achieve high yields of the desired product. The information presented herein serves as a valuable resource for the synthesis and characterization of this and related pyrrole derivatives for applications in medicinal chemistry and materials science.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzaldehyde | C7H7NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. hmdb.ca [hmdb.ca]

- 10. 2,5-Hexanedione(110-13-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Derivatives and Analogs of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives and analogs have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The pyrrole ring is a fundamental structural motif found in numerous natural products and pharmacologically active compounds.[1] The linkage of a 2,5-dimethyl-1H-pyrrol-1-yl moiety to a benzaldehyde core creates a molecule with significant potential for chemical modification and biological activity. This core structure has been extensively explored to generate a library of derivatives and analogs with diverse therapeutic applications. Notably, derivatives of this scaffold have shown potent activity against various pathogens and cancer cell lines, often through specific enzyme inhibition.[2] This guide will delve into the technical details of these compounds, offering a valuable resource for researchers in drug discovery and development.

Synthesis of Derivatives and Analogs

The primary method for the synthesis of the pyrrole core of these compounds is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-aminobenzaldehyde or its derivatives.[3][4] The versatility of this method allows for the introduction of various substituents on both the pyrrole and the phenyl rings, leading to a wide array of derivatives.

Further modifications of the benzaldehyde functional group have led to the synthesis of numerous analogs, including benzohydrazides, chalcones, and other heterocyclic systems. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide can be synthesized and subsequently reacted with substituted phenylacetic acids to yield N'-acetylbenzohydrazide derivatives.[2]

Logical Relationship of Synthesis

Caption: General synthesis workflow for derivatives.

Biological Activities and Quantitative Data

Derivatives and analogs of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Antibacterial and Antitubercular Activity

| Compound ID | Target Organism | Assay | MIC (µg/mL) | Reference |

| 5f | Mycobacterium tuberculosis H37Rv | Broth Dilution | 1.6 | [2] |

| 5i | Mycobacterium tuberculosis H37Rv | Broth Dilution | 1.6 | [2] |

| 5j | Mycobacterium tuberculosis H37Rv | Broth Dilution | 1.6 | [2] |

| 5k | Mycobacterium tuberculosis H37Rv | Broth Dilution | 0.8 | [2] |

| 5n | Mycobacterium tuberculosis H37Rv | Broth Dilution | 1.6 | [2] |

| Pyrrolyl Benzamide | M. tuberculosis H37Rv | Broth Dilution | 3.125 | [5] |

| Pyrrole-based Chalcone | Staphylococcus aureus | Microdilution | 3.12 - 12.5 | [6] |

Table 2: Antifungal Activity

| Compound ID | Target Organism | Assay | MIC (µg/mL) | Reference |

| Pyrrole analogue of bifonazole | Candida albicans | Broth Dilution | - | [7] |

| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Candida albicans | Broth Dilution | - | [8] |

| Dihydropyrrole derivative | Aspergillus fumigatus | Microbroth Dilution | 21.87 - 43.75 | [9] |

Table 3: Anticancer Activity (Cytotoxicity)

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [10] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [10] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [10] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [10] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [10] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [10] |

| Isatin-pyrrole derivative 6 | HepG2 (Liver) | MTT | 0.47 | [6] |

Mechanism of Action: Enzyme Inhibition

A significant mechanism of action for many of these compounds is the inhibition of key enzymes involved in pathogen survival and cancer cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids.[4][11] Several this compound derivatives, particularly benzohydrazides, have been identified as potent inhibitors of DHFR.[2] The pyrrole moiety and the substituted benzoyl group play a critical role in binding to the active site of the enzyme, disrupting its function and leading to cell death.

Caption: DHFR inhibition by pyrrole derivatives.

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts the formation of mycolic acids, essential components of the mycobacterial cell wall. Pyrrolyl benzamide derivatives have been shown to target and inhibit this enzyme, contributing to their antitubercular activity.[5]

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of the Core Scaffold

This protocol describes a general method for the synthesis of N-substituted pyrroles.

-

Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), primary amine (e.g., 4-aminobenzaldehyde), solvent (e.g., ethanol, acetic acid), and an optional acid catalyst (e.g., HCl, acetic acid).[12][13]

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acid if required.

-

Reflux the reaction mixture for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted pyrrole.

-

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][14]

-

Materials: Cancer cell line, complete cell culture medium, 96-well plates, test compound (dissolved in a suitable solvent like DMSO), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol with HCl).

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

MTT Assay Workflow Diagram

Caption: Step-by-step workflow of the MTT assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The derivatives and analogs stemming from this core exhibit a remarkable range of biological activities, making them promising candidates for the development of new drugs to combat infectious diseases and cancer. The synthetic accessibility through methods like the Paal-Knorr synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. The elucidation of their mechanisms of action, particularly as enzyme inhibitors, provides a rational basis for their further development. This technical guide serves as a foundational resource to stimulate and support ongoing research into this important class of molecules.

References

- 1. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Biological Activity Screening of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of derivatives based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde scaffold. While direct and extensive research on derivatives of this specific benzaldehyde is emerging, this document leverages data from closely related analogues, particularly 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide derivatives, to provide a foundational understanding of their potential biological activities and the experimental protocols for their evaluation.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound moiety combines the favorable characteristics of the pyrrole ring with a reactive benzaldehyde group, making it a versatile starting point for the synthesis of a diverse library of derivatives. These derivatives are of significant interest for screening against various biological targets.

This guide details the synthesis, experimental protocols for biological evaluation, and available activity data for derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, providing a strong proxy for the potential of the benzaldehyde derivatives.

Synthesis of Derivatives

The synthesis of derivatives from this compound can be conceptualized as a multi-step process, starting from the synthesis of the core scaffold followed by diversification. A representative synthetic pathway, based on analogous benzoic acid derivatives, is outlined below.

Biological Activity Screening Protocols

This section details the experimental methodologies for assessing the antimicrobial, antifungal, and anticancer activities of the target compounds.

Antimicrobial Activity Screening

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are prepared with Mueller-Hinton Broth (MHB) to obtain a concentration range (e.g., from 100 µg/mL to 0.78 µg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: A positive control (broth with inoculum and a standard antibiotic like ciprofloxacin) and a negative control (broth with inoculum and DMSO) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Screening

The antifungal activity can be assessed using a similar broth microdilution method.

Experimental Protocol: Antifungal Susceptibility Testing

-

Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA) at 28°C. A suspension is prepared in sterile saline and its turbidity is adjusted to the 0.5 McFarland standard.

-

Preparation of Test Compounds: Stock solutions are prepared as described for the antimicrobial assay.

-

Serial Dilution: Serial dilutions are performed in 96-well plates using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Controls: A positive control (e.g., fluconazole) and a negative control (DMSO) are included.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which serve as important reference compounds.

Table 1: Antibacterial Activity (MIC in µg/mL) of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives [1]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 5a | 12.5 | 25 | 50 | 100 |

| 5b | 6.25 | 12.5 | 25 | 50 |

| 5e | 3.12 | 6.25 | 12.5 | 25 |

| 5h | 6.25 | 12.5 | 25 | 50 |

| 5k | 0.8 | 1.6 | 3.12 | 6.25 |

| Ciprofloxacin | 0.5 | 0.25 | 0.5 | 1 |

Table 2: Antitubercular Activity (MIC in µg/mL) against Mycobacterium tuberculosis H37Rv [1][2]

| Compound | MIC (µg/mL) |

| 5f | 1.6 |

| 5i | 1.6 |

| 5j | 1.6 |

| 5k | 0.8 |

| 5n | 1.6 |

| Isoniazid | 0.1 |

Table 3: Cytotoxicity Data (IC₅₀ in µM) against A549 (Lung Adenocarcinoma) Cell Line [2]

| Compound | IC₅₀ (µM) |

| 4c | >100 |

| 8 | >100 |

| 9 | >100 |

| 10 | >100 |

| Doxorubicin | 1.2 |

Note: The compound numbering corresponds to the nomenclature in the cited literature.

Mechanism of Action and Signaling Pathways

Studies on the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives suggest a potential dual-inhibitory mechanism of action against bacterial growth by targeting both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA).[1] These enzymes are crucial for bacterial survival.

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids.

-

Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis.

Conclusion

Derivatives of this compound represent a promising class of compounds for the discovery of new therapeutic agents. The data from closely related hydrazide analogues demonstrate potent antibacterial and antitubercular activities, with a well-defined mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological screening of novel derivatives synthesized from this versatile scaffold. Further research is warranted to explore the full therapeutic potential of this chemical class, particularly in the development of new anticancer agents.

References

solubility of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde in common organic solvents

Technical Guide: Solubility Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its core structure, featuring a substituted pyrrole ring linked to a benzaldehyde moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The solubility of this compound in various organic solvents is a fundamental physicochemical property that is crucial for its synthesis, purification, formulation, and biological screening.

In drug discovery and development, solubility significantly influences a compound's bioavailability, manufacturability, and the feasibility of its formulation into a dosage form. A comprehensive understanding of the solubility profile of this compound in a range of common organic solvents is therefore essential for any researcher working with this molecule. This technical guide outlines the methodologies for determining and presenting this vital data.

Predicted Solubility and Physicochemical Properties

While experimental data is sparse, the structure of this compound allows for some general predictions regarding its solubility. The presence of the aromatic rings and the dimethyl-substituted pyrrole group suggests that the molecule is largely nonpolar. However, the nitrogen atom in the pyrrole ring and the oxygen atom of the aldehyde group can participate in hydrogen bonding, which may afford some solubility in polar solvents. It is anticipated that the compound will exhibit good solubility in many common organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | - |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Polarity | Predominantly nonpolar with some polar character | Structural analysis |

Quantitative Solubility Data

As previously stated, specific quantitative solubility data is not available in the literature. The following table is provided as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at standard temperatures (e.g., 25 °C and 37 °C) to be relevant for both laboratory work and physiological conditions.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Chloroform | 25 | Data to be determined | Data to be determined | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | HPLC-UV |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility measurement.

Logical Relationship in Drug Development

Caption: Role of solubility in the early drug development pipeline.

Conclusion

The solubility of this compound is a critical parameter that underpins its utility in research and development. While specific data is not currently available in the literature, this guide provides the necessary framework for researchers to obtain this information in a standardized and reproducible manner. The experimental protocol and data presentation formats outlined herein are intended to facilitate the generation of high-quality, comparable solubility data that will be invaluable for the scientific community engaged in the synthesis, evaluation, and application of this and related compounds.

Methodological & Application

protocol for Schiff base formation using 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

An Application Note on the Synthesis of Schiff Bases using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2][3] These compounds are pivotal in medicinal and pharmaceutical chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] The pyrrole moiety is a significant heterocyclic structure found in many biologically active molecules. The incorporation of a pyrrole ring, such as in this compound, into a Schiff base framework can yield novel compounds with potentially enhanced therapeutic efficacy. This application note provides a detailed protocol for the synthesis of Schiff bases using this specific aldehyde, targeting researchers in organic synthesis and drug development.

General Reaction Scheme

The formation of the Schiff base proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine.

Figure 1: General reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).

Application Notes

Schiff bases derived from heterocyclic aldehydes are of significant interest due to their diverse pharmacological potential. The presence of the pyrrole ring, combined with the imine linkage, makes these molecules attractive candidates for various applications:

-

Antimicrobial Agents: The imine group is known to be crucial for the biological activity of Schiff bases.[7] Pyrrole-based Schiff bases have been tested for antibacterial and antifungal activities, showing varying degrees of inhibition against different microbial species.[4][8]

-

Enzyme Inhibitors: Certain pyrrole-based Schiff bases have been investigated as inhibitors for enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[9]

-

Anticancer Agents: Numerous Schiff base derivatives have demonstrated cytotoxic activities against various cancer cell lines.[7][10][11] The mechanism often involves inducing apoptosis in cancer cells.[10]

-

Coordination Chemistry: The nitrogen atom of the imine group serves as a coordination site for metal ions, allowing for the formation of stable metal complexes.[12][13] These complexes can exhibit unique catalytic, magnetic, and biological properties.[12][14]

Experimental Protocols

This section details a general yet robust protocol for the synthesis of a Schiff base from this compound and a generic primary amine.

Materials and Equipment

-

This compound

-

An appropriate primary amine (e.g., aniline, substituted aniline, alkylamine)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

General Synthesis Protocol

The following workflow outlines the key steps in the synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jetir.org [jetir.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 7. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde is a versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a pyrrole ring attached to a benzaldehyde moiety, provides a scaffold for the construction of novel molecules with potential applications in medicinal chemistry and materials science. The pyrrole nucleus is a common feature in many biologically active compounds, and its incorporation into larger heterocyclic systems can lead to the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of chalcones, pyrimidines, and thiazoles using this compound as a key precursor.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds, including pyrimidines and thiazoles.[1][2][3] They are typically synthesized through a Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst.[4][5][6]

General Reaction Scheme:

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general method for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.[7][8][9]

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)[10]

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-60%)[11]

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

-

With continuous stirring, slowly add the aqueous NaOH or KOH solution to the flask.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). In some cases, gentle heating may be required.[8]

-

After completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with glacial acetic acid to precipitate the chalcone.

-

Filter the solid product, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

While specific data for the reaction with this compound is not extensively reported, the following table provides typical ranges for Claisen-Schmidt condensations based on similar aromatic aldehydes.

| Reactant 1 (Aldehyde) | Reactant 2 (Acetophenone) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | 2-4 | Room Temp. | 85-95 | [4] |

| 4-Chlorobenzaldehyde | 4-Hydroxyacetophenone | KOH | Ethanol | 3 | 40 | 88 | [12] |

| 4-Nitrobenzaldehyde | Acetophenone | NaOH | Ethanol | 4 | Room Temp. | 90 | [13] |

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are a class of heterocyclic compounds that are of great interest due to their wide range of biological activities.[14][15][16] They can be synthesized by the cyclization of chalcones with urea, thiourea, or guanidine in the presence of a base.[13]

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrimidines from chalcones.

Experimental Protocol: Synthesis of a Pyrimidin-2-amine Derivative

This protocol outlines the synthesis of a 2-aminopyrimidine derivative from a chalcone derived from this compound.

Materials:

-

Chalcone derivative (synthesized as described above)

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol in a round-bottom flask.

-

Add a solution of KOH in ethanol to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidin-2-amine derivative.

Quantitative Data:

The following table provides representative data for the synthesis of pyrimidines from various chalcones.

| Chalcone Derivative | Cyclizing Agent | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| 1,3-Diphenyl-2-propen-1-one | Guanidine HCl | KOH | Ethanol | 6 | Reflux | 75-85 | [17] |

| Substituted Chalcone | Urea | NaOH | Ethanol | 4-6 | Reflux | 60-80 | [13] |

| Substituted Chalcone | Thiourea | KOH | Ethanol | 8 | Reflux | 70-90 |

Synthesis of Thiazole Derivatives

Thiazoles are another important class of sulfur-containing heterocyclic compounds with diverse biological activities. The Hantzsch thiazole synthesis is a classical method for their preparation, which involves the reaction of an α-haloketone with a thioamide.[7][15] To utilize this compound in this synthesis, it first needs to be converted into a suitable α-haloketone or a related precursor. A common route involves the synthesis of a chalcone, followed by bromination to yield a chalcone dibromide, which can then react with a thioamide.

General Reaction Scheme:

Caption: Two-step synthesis of thiazoles from chalcones.

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol provides a general two-step procedure for the synthesis of a thiazole derivative starting from a chalcone.

Step 1: Synthesis of Chalcone Dibromide

Materials:

-

Chalcone derivative

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve the chalcone derivative in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring at room temperature.

-

Continue stirring for 1-2 hours until the color of the bromine disappears.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain the chalcone dibromide.

Step 2: Synthesis of the Thiazole Derivative

Materials:

-

Chalcone dibromide

-

Thiourea or a substituted thioamide

-

Ethanol

Procedure:

-

In a round-bottom flask, take a mixture of the chalcone dibromide (1 equivalent) and thiourea (2 equivalents) in ethanol.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Make the solution alkaline with ammonia to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to get the pure thiazole derivative.

Quantitative Data:

The following table presents typical data for the Hantzsch thiazole synthesis.

| α-Haloketone | Thioamide | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| Phenacyl bromide | Thiourea | Ethanol | 2-3 | Reflux | 80-90 | [7] |

| Substituted α-bromochalcone | Thioacetamide | Ethanol | 4 | Reflux | 70-85 | [12] |

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined in this document for the synthesis of chalcones, pyrimidines, and thiazoles provide a foundation for further exploration and development of novel compounds with potential biological activities. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules, contributing to the advancement of medicinal and materials chemistry.

References

- 1. scispace.com [scispace.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. media.neliti.com [media.neliti.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. eprints.utar.edu.my [eprints.utar.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While the benzaldehyde itself is not typically the active pharmacological agent, its structural motif is a key component in the development of novel therapeutic candidates. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. These notes provide an overview of its applications, synthesis protocols for key derivatives, and their biological evaluation.

Synthesis of this compound

The parent compound, this compound, can be synthesized through the condensation of p-aminobenzaldehyde with acetonylacetone (hexane-2,5-dione)[1]. This reaction, a Paal-Knorr pyrrole synthesis, is a common and efficient method for creating pyrrole rings.

General Synthetic Workflow

The following diagram illustrates the typical synthetic progression from the starting benzaldehyde to biologically active derivatives.

Caption: Synthetic pathway from this compound to bioactive derivatives.

Applications in Antimicrobial Drug Discovery

Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis and other bacteria. The general strategy involves converting the benzaldehyde to a benzohydrazide, which then serves as a scaffold for further modifications.

Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors

A notable application of this scaffold is in the development of dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), two crucial enzymes in bacterial metabolic pathways. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated for their inhibitory activity[2][3].

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of synthesized benzohydrazide derivatives against various bacterial and tubercular strains.

| Compound ID | Substituent | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5f | 2,4-dichlorophenyl | 1.6 | - | - |

| 5i | 4-chlorophenyl | 1.6 | - | - |

| 5j | 4-bromophenyl | 1.6 | - | - |

| 5k | 4-nitrophenyl | 0.8 | - | - |

| 5n | 3-nitrophenyl | 1.6 | - | - |

Data extracted from a study on new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides[2].

Mechanism of Action: Dual Enzyme Inhibition

The antimicrobial activity of these compounds is attributed to their ability to simultaneously inhibit two key bacterial enzymes. This dual-targeting approach can be advantageous in overcoming drug resistance.

Caption: Dual inhibition of InhA and DHFR by benzohydrazide derivatives, leading to bacterial growth inhibition.

Applications in Anticancer Research

The pyrrole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors[4][5]. While direct anticancer data for this compound is limited, its derivatives, particularly those incorporating other heterocyclic systems, have been evaluated for cytotoxic activity.

Cytotoxic Activity of Pyrrole Derivatives

Several studies have synthesized hybrid molecules containing the 2,5-dimethylpyrrole moiety and evaluated their cytotoxicity against various cancer cell lines. For instance, certain 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived triazoles and other heterocycles have shown activity against lung adenocarcinoma (A549) and Vero cell lines, often exhibiting antitubercular effects at non-cytotoxic concentrations[6][7]. This highlights the potential for developing selective antimicrobial agents with a favorable safety profile.

| Compound ID | Cell Line | IC50 (µM) |

| Derivative 1 | A549 | >100 |

| Derivative 2 | Vero | >100 |

Qualitative data from studies indicating low cytotoxicity for several antitubercular compounds[6]. Specific IC50 values for highly active anticancer derivatives of the title compound are not extensively detailed in the provided search results, suggesting an area for further research.

The broader class of benzaldehyde derivatives has been investigated for anticancer properties, with some showing the ability to overcome treatment resistance by targeting protein-protein interactions[8][9]. This suggests a potential avenue for the future design of anticancer agents based on the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzohydrazide (3)

This protocol describes the synthesis of a key intermediate from the corresponding benzoic acid.

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

A mixture of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and an excess of hydrazine hydrate is taken in ethanol in a round-bottom flask.

-

The reaction mixture is refluxed for approximately 3 hours[10].

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with cold water, filtered, and dried to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide.

Protocol 2: General Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5a-n)

This protocol outlines the coupling reaction to produce the final active compounds[2][3].

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (3)

-

Substituted phenylacetic acid

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-diisopropylethylamine (DIPEA)

-

N,N-dimethylformamide (DMF)

-

Ice bath

Procedure:

-

Dissolve the substituted phenylacetic acid in distilled DMF.

-

Add HBTU and DIPEA to the solution, acting as a coupling agent and a catalytic reagent, respectively.

-

Cool the mixture in an ice bath.

-